Validated Intermediate for Trovafloxacin: Defined Stereochemistry Enables Synthesis of a Specific Fluoroquinolone Antibiotic
The compound's primary differentiator as a building block is its documented use as a key intermediate in the synthesis of Trovafloxacin and its analogs [1]. This application is contingent upon the specific (1R,5S,6r) stereochemistry and Boc-protected amine. While other 3-ABH derivatives may serve as scaffolds for different targets (e.g., vanilloid or opioid receptors), none are documented intermediates for Trovafloxacin. The use of a generic, unsubstituted, or incorrectly protected 3-ABH would not yield the correct final product.
| Evidence Dimension | Documented Role in a Specific Drug Synthesis Pathway |
|---|---|
| Target Compound Data | Documented as an intermediate for Trovafloxacin (T893000) |
| Comparator Or Baseline | Other 3-azabicyclo[3.1.0]hexane derivatives (e.g., vanilloid receptor ligands, dopamine D3 modulators) |
| Quantified Difference | Not applicable (qualitative differentiation based on documented use) |
| Conditions | Synthesis of 1,8-naphthyridine derivatives |
Why This Matters
This provides a validated, literature-supported synthetic route for researchers specifically targeting the Trovafloxacin pharmacophore, reducing the risk of failed syntheses.
- [1] Gootz, T. D.; Brighty, K. E. Fluoroquinolone antibacterials: SAR mechanism of action, resistance, and clinical aspects. Med. Res. Rev. 1996, 16 (5), 433-486. View Source
